molecular formula C15H13NO3 B8610751 (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene

Cat. No.: B8610751
M. Wt: 255.27 g/mol
InChI Key: MSDHJAWQEZOXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a nitroethenyl group attached to a benzene ring, which is further substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene typically involves the nitration of an appropriate precursor, followed by the introduction of the phenylmethoxy group. One common method involves the reaction of 4-(phenylmethoxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the desired product through a nitroaldol (Henry) reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(2-aminoethenyl)-4-(phenylmethoxy)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • 1-(2-Nitroethenyl)-3-(phenylmethoxy)benzene
  • 1-(2-Nitroethenyl)-2-(phenylmethoxy)benzene
  • 1-(2-Nitroethenyl)-4-methoxybenzene

Comparison: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is unique due to the specific positioning of the nitroethenyl and phenylmethoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenylmethoxy group at the para position may enhance its stability and alter its interaction with biological targets.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2-nitroethenyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H13NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

MSDHJAWQEZOXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-]

Origin of Product

United States

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